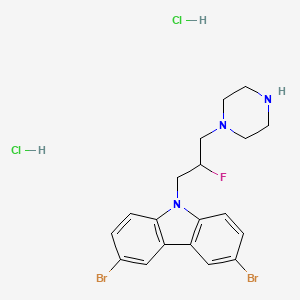

3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride

Übersicht

Beschreibung

iMAC2 ist ein potenter Inhibitor des mitochondrialen Apoptose-induzierten Kanals (MAC). Es ist ein Dibromcarbazol-Derivat mit signifikanten anti-apoptotischen Eigenschaften. Diese Verbindung wurde in verschiedenen Mausmodellen für Hirnverletzungen und Neurodegeneration getestet und validiert .

Herstellungsmethoden

Die Herstellung von iMAC2 beinhaltet eine strukturelle Modifikation seines Vorgängers, iMAC1. Die Modifikation beinhaltet den Austausch eines Fluorid-Restes durch eine Hydroxylgruppe, was zu einer Verbindung mit höherer Lipophilie und Potenz führt . Der synthetische Weg umfasst typischerweise die Verwendung von Dibromcarbazol als Ausgangsmaterial, gefolgt von einer Reihe chemischer Reaktionen, um die gewünschten funktionellen Gruppen einzuführen. Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel und Katalysatoren, um die Transformationen zu erleichtern.

Vorbereitungsmethoden

The preparation of iMAC2 involves a structural modification of its predecessor, iMAC1. The modification includes the replacement of a fluoride moiety with a hydroxyl group, resulting in a compound with higher lipophilicity and potency . The synthetic route typically involves the use of di-bromocarbazole as a starting material, followed by a series of chemical reactions to introduce the desired functional groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the transformations.

Analyse Chemischer Reaktionen

iMAC2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: iMAC2 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann auch reduziert werden, um reduzierte Derivate zu bilden.

Substitution: iMAC2 kann Substitutionsreaktionen unterliegen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of carbazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating various signaling pathways. The piperazine group may enhance the compound's ability to penetrate cellular membranes, increasing its efficacy as an anticancer agent .

Neuropharmacology

The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Investigations into its interactions with serotonin receptors have yielded promising results, indicating that it may act as a selective serotonin reuptake inhibitor (SSRI) or modulate other neurotransmitter systems .

Organic Electronics

3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride serves as a versatile building block for organic semiconductors. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The brominated sites facilitate cross-linking reactions that are critical for forming robust polymer networks .

Photovoltaic Devices

In photovoltaic applications, the compound can be incorporated into donor-acceptor systems to improve charge transport properties. Studies demonstrate that copolymers derived from this compound exhibit enhanced efficiency in converting solar energy into electrical energy due to their favorable electronic properties .

Case Studies

Wirkmechanismus

iMAC2 exerts its effects through two primary mechanisms:

Blocking the relocation of the cytoplasmic Bax protein to mitochondria: This prevents the formation of the mitochondrial apoptosis-induced channel.

Disassembling Bax and Bak oligomers in the mitochondrial outer membrane: This action inhibits the release of cytochrome c, a key step in the apoptosis pathway.

Vergleich Mit ähnlichen Verbindungen

iMAC2 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner höheren Lipophilie und Potenz einzigartig. Zu den ähnlichen Verbindungen gehören:

iMAC1: Der Vorgänger von iMAC2, der anstelle einer Hydroxylgruppe einen Fluorid-Rest enthält.

Andere Dibromcarbazol-Derivate: Diese Verbindungen teilen eine ähnliche Kernstruktur, unterscheiden sich aber in ihren funktionellen Gruppen und ihrer Potenz

iMAC2 zeichnet sich durch seine verbesserte Fähigkeit aus, den mitochondrialen Apoptose-induzierten Kanal zu hemmen, und seine potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen und Krebs.

Biologische Aktivität

3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole; dihydrochloride is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The compound has the following chemical characteristics:

- Chemical Formula : C19H21Br2Cl2N3O

- Molecular Weight : 542.1 g/mol

- IUPAC Name : 1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol; dihydrochloride

- PubChem CID : 2729026

Research indicates that compounds in the carbazole class exhibit neuroprotective properties by stabilizing mitochondrial function and preventing apoptosis in neural cells. Specifically, studies have shown that derivatives of carbazole can enhance cell survival in neurodegenerative models by blocking apoptotic pathways rather than merely increasing neural stem cell proliferation .

Neuroprotective Effects

A notable study investigated the neuroprotective effects of related compounds on newborn hippocampal neurons. The results demonstrated that treatment with carbazole derivatives significantly increased the survival rate of these neurons by inhibiting apoptosis. This suggests a potential therapeutic application for conditions such as Alzheimer's disease and Parkinson's disease .

Anticancer Activity

In vitro studies have indicated that 3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole may exhibit anticancer properties. For example, similar compounds have been shown to induce cytotoxic effects in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study 1: Neuroprotection in Mice

In a controlled experiment, mice treated with P7C3 derivatives (related to the carbazole structure) showed a significant increase in neuronal survival rates. The treatment was administered via intracerebroventricular infusion over a week, leading to a marked reduction in apoptotic markers compared to untreated controls .

Case Study 2: Antitumor Activity

Another study evaluated the cytotoxic effects of carbazole derivatives on human cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation effectively at micromolar concentrations, suggesting their potential as anticancer agents .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C19H21Br2Cl2N3O |

| Molecular Weight | 542.1 g/mol |

| Neuroprotective IC50 | ~10 μM (in vitro) |

| Antitumor IC50 | Varies by cell line (e.g., 5 μM for prostate cancer) |

Eigenschaften

IUPAC Name |

3,6-dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Br2FN3.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)25(18)12-15(22)11-24-7-5-23-6-8-24;;/h1-4,9-10,15,23H,5-8,11-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCVUOLQOHIRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Br2Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.